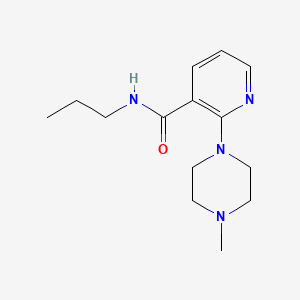
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- is a complex organic compound with a molecular formula of C18H22N4O This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- typically involves the reaction of 3-pyridinecarboxylic acid with 4-methyl-1-piperazine and N-propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to obtain a high-purity product. The process may include steps such as crystallization, filtration, and drying to isolate and purify the compound. The use of automated systems and quality control measures ensures consistent production and high-quality output.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, 4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl): This compound shares a similar pyridinecarboxamide structure but differs in the substitution pattern on the pyridine ring.
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl): Another related compound with variations in the substituents attached to the pyridine ring and carboxamide group.
Uniqueness
3-Pyridinecarboxamide, 2-(4-methyl-1-piperazinyl)-N-propyl- stands out due to its specific combination of functional groups and the unique properties they confer. Its distinct structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
52943-19-8 |
|---|---|
Molecular Formula |
C14H22N4O |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N4O/c1-3-6-16-14(19)12-5-4-7-15-13(12)18-10-8-17(2)9-11-18/h4-5,7H,3,6,8-11H2,1-2H3,(H,16,19) |
InChI Key |
LJRJROCCUXKCGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


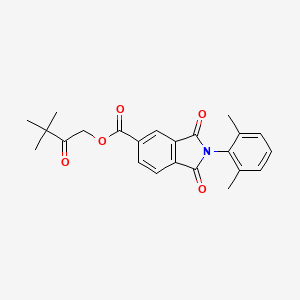
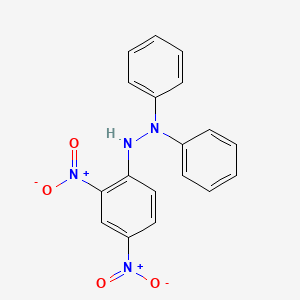
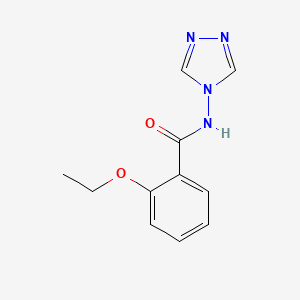
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
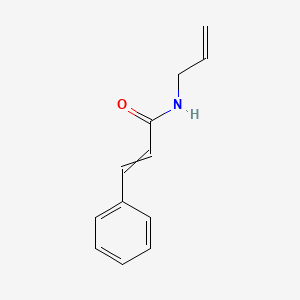
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
![4-Methyl-2-[(quinolin-8-ylamino)methyl]phenol](/img/structure/B14155907.png)
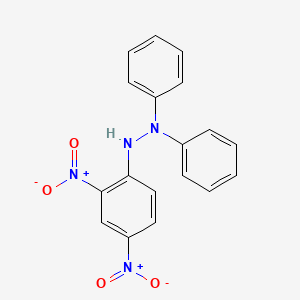
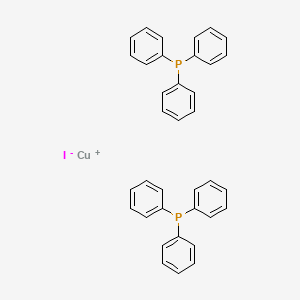
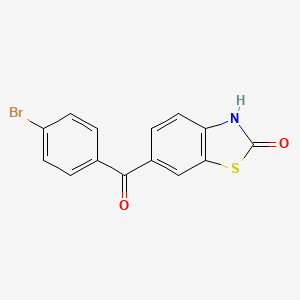
![8-Methoxy-2,2,5-trimethyl-1,4-dihydro-2H-3,7-dioxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B14155928.png)
